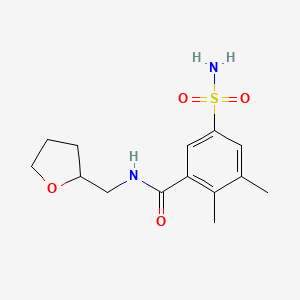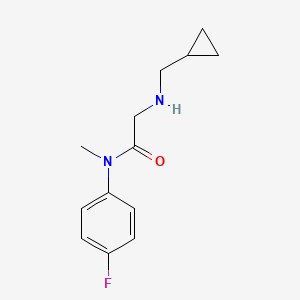
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has demonstrated promising potential as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and autoimmune disorders. In
作用機序
The mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is not fully understood, but it is thought to involve inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and plays a role in tumor growth and survival. Additionally, N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, and modulation of immune cell activity. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in lab experiments is its broad spectrum of activity, which makes it a useful tool for investigating the role of inflammation and immune cell activity in various disease models. Additionally, this compound has demonstrated good pharmacokinetic properties and low toxicity, making it a safe and effective tool for preclinical studies. However, one limitation of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
将来の方向性
There are several promising future directions for research on N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability and accessibility for researchers. Additionally, further investigation of the mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide could lead to the identification of new targets for therapeutic intervention in cancer and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients, with the ultimate goal of developing a new treatment option for these diseases.
合成法
The synthesis of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide involves a series of chemical reactions. The starting materials for this synthesis are 2-pyrrolidinone and 2-amino-4-methylsulfonylbenzoic acid. These two compounds are reacted in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of temperature, pH, and reaction time to achieve high yields.
科学的研究の応用
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases and conditions. Researchers have investigated the use of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in preclinical models of cancer, autoimmune disorders, and other inflammatory conditions, with promising results.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c11-18(15,16)8-4-9(12-6-8)10(14)13-5-7-2-1-3-17-7/h4,6-7,12H,1-3,5H2,(H,13,14)(H2,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBKPJCIYFLMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)

![5-[(2-Methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7590264.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)


![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)